molecular formula C6H10ClF2N B1432729 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride CAS No. 1783656-28-9

5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B1432729
CAS No.: 1783656-28-9
M. Wt: 169.6 g/mol
InChI Key: QMDZLCXWXXBOKU-UHFFFAOYSA-N
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Description

5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride is a chemical compound with the molecular formula C6H10ClF2N. It is a bicyclic amine that contains two fluorine atoms and a hydrochloride group. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride typically involves the reaction of a suitable bicyclic precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective fluorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different oxidation states of the nitrogen atom .

Scientific Research Applications

5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of neurotransmitter analogs.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The bicyclic structure provides rigidity, which can influence the compound’s overall pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5,5-difluoro-2-azabicyclo[2.2.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)2-5-1-4(6)3-9-5;/h4-5,9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDZLCXWXXBOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CN2)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783656-28-9
Record name 5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride
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5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 3
5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 4
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Reactant of Route 5
5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 6
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